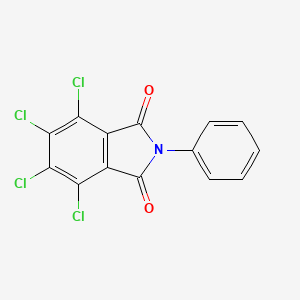

N-Phenyltetrachlorophthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOKNBNQSVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312821 | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31039-74-4 | |

| Record name | NSC263512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyltetrachlorophthalimide is a chlorinated aromatic imide with a molecular structure that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid phthalimide core, combined with the electron-withdrawing nature of the four chlorine atoms and the attached phenyl group, imparts unique chemical and biological properties to the molecule. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile scaffold in drug discovery.

Chemical Structure and Identification

This compound, systematically named 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione, is characterized by a central isoindole-1,3-dione ring system.[1] The benzene ring of the isoindole core is fully substituted with four chlorine atoms, and the nitrogen atom of the imide is substituted with a phenyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione |

| CAS Number | 31039-74-4 |

| Molecular Formula | C₁₄H₅Cl₄NO₂ |

| Molecular Weight | 361.01 g/mol |

| InChI | InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H |

| InChIKey | LPTOKNBNQSVVQO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its highly chlorinated and aromatic nature. While comprehensive experimental data is not widely available, computed properties provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 361.01 g/mol | PubChem[1] |

| XLogP3-AA | 5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 358.9074 g/mol | PubChem[1] |

Due to its high molecular weight and extensive chlorination, this compound is expected to be a solid at room temperature with low solubility in water but better solubility in common organic solvents.[2]

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of α-glucosidase inhibition.

The proposed mechanism of action involves the hydrophobic phenyl group and the electron-deficient tetrachlorophthalimide core interacting with the active site of the α-glucosidase enzyme, leading to competitive or mixed-type inhibition.

Other Potential Applications

The versatile phthalimide scaffold suggests that this compound could serve as a valuable intermediate for the synthesis of a wide range of biologically active molecules. [3]Its derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties, which are areas of active research for phthalimide-based compounds.

Safety and Handling

As a chlorinated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential, particularly in the realm of medicinal chemistry. Its unique structural features make it a promising candidate for the development of novel therapeutics, especially as an α-glucosidase inhibitor for the management of diabetes. Further research into its biological activities, along with the development of efficient and scalable synthetic routes, will be crucial in unlocking the full potential of this versatile molecule. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. PMC - NIH. [Link]

-

Properties of Common Organic Solvents. University of Minnesota. [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. [Link]

-

A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. PubMed Central. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Phenyltetrachlorophthalimide

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Phenyltetrachlorophthalimide (CAS No. 31039-74-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established analytical principles to serve as a foundational resource. We will explore the compound's molecular and crystal structure, its expected spectroscopic signature, thermal properties, and solubility profile. Each section includes not only the data but also the underlying scientific reasoning and detailed experimental protocols for empirical validation, ensuring a self-validating and trustworthy guide.

Introduction and Molecular Identity

This compound is a halogenated aromatic imide. The phthalimide core is a privileged structure in medicinal chemistry and materials science, while the tetrachlorination significantly influences its properties, such as lipophilicity and thermal stability. It is primarily known as a fungicide and serves as an intermediate in the synthesis of other complex molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring quality control in its synthesis and application.

This guide establishes a baseline characterization, combining computational data with expert analysis of expected experimental outcomes, providing a robust framework for laboratory investigation.

Compound Identification

Accurate identification is the cornerstone of any chemical analysis. The key identifiers for this compound are summarized below.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |

| CAS Number | 31039-74-4 | PubChem[1] |

| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |

| Molecular Weight | 361.01 g/mol | BLD Pharm[2] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | PubChem[1] |

| InChIKey | LPTOKNBNQSVVQO-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Molecular Structure

Synthetic Pathway

This compound is synthesized via a condensation reaction between tetrachlorophthalic anhydride and aniline.[3] This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid, to facilitate the formation of the imide ring through dehydration.

The general synthetic workflow is illustrated below.

Caption: Synthesis of this compound via condensation.

Crystal Structure

The solid-state conformation of a molecule dictates its physical properties, including solubility and melting point. The crystal structure of this compound has been determined, and its details are deposited in the Cambridge Structural Database (CSD).[4]

-

CSD Deposition Number: 657780[1]

Analysis of crystallographic data from this entry would reveal precise bond lengths, bond angles, and the dihedral angle between the planar tetrachlorophthalimide core and the appended phenyl ring. In related N-phenylphthalimide structures, this dihedral angle is significant, indicating a non-planar overall molecular geometry, which has implications for crystal packing and intermolecular interactions.

Comprehensive Analytical Workflow

A systematic approach is required for the full physicochemical characterization of a compound. The workflow diagram below outlines the logical progression from sample reception to the generation of a complete data package.

Caption: Workflow for Physicochemical Characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expertise & Causality: A deuterated solvent that can effectively dissolve the analyte is chosen; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common first choices for compounds of this type. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.30 - 7.60 | Multiplet | 5H, Phenyl group protons |

| ¹³C | ~162 | Singlet | 2C, Carbonyl (C=O) |

| ¹³C | ~135 | Singlet | 1C, Phenyl C (ipso, attached to N) |

| ¹³C | ~131 | Singlet | 2C, Tetrachlorinated aromatic C (attached to C=O) |

| ¹³C | ~129 | Singlet | 2C, Phenyl C (ortho) |

| ¹³C | ~128 | Singlet | 2C, Phenyl C (meta) |

| ¹³C | ~127 | Singlet | 1C, Phenyl C (para) |

| ¹³C | ~125 | Singlet | 2C, Tetrachlorinated aromatic C (central) |

Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Shimming: Initiate an automated or manual shimming process to optimize the magnetic field homogeneity. A well-shimmed field is critical for high-resolution spectra.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse program to ensure all carbon signals appear as singlets. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction.

-

Analysis: Integrate the ¹H signals and assign all peaks in both spectra by referencing their chemical shifts and multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Expertise & Causality: The imide group (O=C-N-C=O) gives rise to very strong and characteristic carbonyl (C=O) stretching bands. The high degree of chlorination and aromaticity will also produce distinct signals. Data for the non-chlorinated analog, N-phenylphthalimide, shows characteristic peaks that can be used for comparison.[5]

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~1775 & ~1715 | Strong | C=O Stretch | Symmetric & Asymmetric stretching of imide carbonyls[6] |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic rings |

| ~1380 | Strong | C-N Stretch | Imide C-N bond |

| 1100 - 1000 | Strong | C-Cl Stretch | Aryl-Chloride bonds |

| 800 - 600 | Strong | C-H Bend | Out-of-plane bending for the phenyl group |

Protocol: Acquiring an FT-IR Spectrum (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands and assigning them to specific functional groups.

Thermal Properties

Thermal analysis provides critical information on melting point, phase transitions, and decomposition temperature, which are essential for determining a compound's stability, purity, and processing conditions.

-

Expertise & Causality: Differential Scanning Calorimetry (DSC) is the gold standard for determining melting point and other thermal transitions by measuring the heat flow into or out of a sample relative to a reference.[7] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of thermal decomposition.[7]

While no experimentally determined melting point is available in the surveyed public literature, a high melting point is expected due to the molecule's rigid, planar core and high molecular weight.

Protocol: Thermal Analysis via DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum TGA pan or a DSC crucible.

-

Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 20 mL/min) to prevent oxidative decomposition.

-

TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).

-

Instrument Setup (DSC): Place the sample crucible and an empty reference crucible into the DSC cell.

-

DSC Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melt. A slower ramp rate provides better resolution of thermal events.

-

Data Analysis:

-

TGA: Analyze the resulting plot of mass vs. temperature to determine the onset temperature of decomposition (where significant mass loss begins).

-

DSC: Analyze the plot of heat flow vs. temperature. The melting point is typically determined as the onset or peak of the endothermic melting transition.

-

Solubility Profile

Solubility is a critical parameter for any application, from drug delivery to formulation chemistry. The structure of this compound—a large, highly chlorinated, and largely non-polar molecule—suggests poor solubility in aqueous media and better solubility in organic solvents.

-

Expertise & Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater preference for a non-polar (lipid-like) environment. The computationally derived XLogP3 value for this compound is 4.8, indicating high lipophilicity and predicting low aqueous solubility.[1]

Expected Solubility:

-

Aqueous Solvents: Practically insoluble.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Sparingly soluble to soluble.

-

Non-polar Solvents (e.g., Toluene, Dichloromethane): Likely to be soluble.

Protocol: Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling & Quantification: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4,5,6,7-Tetrachloro-2-[3-[2-(3,4-dihydroxyphenyl)ethyl]phenyl]isoindole-1,3-dione. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

Slideshare. DSC & TGA Thermal Analysis. [Link]

-

ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

NSF Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination. [Link]

-

Journal of Pharmaceutical and Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

-

Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Aalto Research Portal. CCDC 1577820: Experimental Crystal Structure Determination. [Link]

-

PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]

-

ResearchGate. Experimental Crystal Structure Determination. [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link]

-

ChemSrc. This compound | CAS#:31039-74-4. [Link]

Sources

- 1. This compound | C14H5Cl4NO2 | CID 319375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31039-74-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. N-PHENYLPHTHALIMIDE(520-03-6) IR Spectrum [chemicalbook.com]

- 6. printo.2promojournal.com [printo.2promojournal.com]

- 7. echa.europa.eu [echa.europa.eu]

Molecular formula and weight of N-Phenyltetrachlorophthalimide.

An In-depth Technical Guide to N-Phenyltetrachlorophthalimide: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound is a halogenated aromatic imide with significant relevance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its applications, with a particular focus on its role as a potent α-glucosidase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a tetrachlorinated isoindole-1,3-dione core bonded to a phenyl group at the nitrogen atom. This high degree of halogenation and its rigid, planar structure are key determinants of its chemical behavior and biological activity.

Its fundamental properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |

| Molecular Weight | 361.0 g/mol | PubChem[1] |

| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |

| CAS Number | 31039-74-4 | PubChem[1] |

| Appearance | White to off-white crystalline solid | General Chemical Knowledge |

| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., Dichloromethane) | General Chemical Knowledge |

Synthesis: The Condensation Pathway

The most direct and widely employed method for synthesizing this compound is the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction proceeds via a two-step mechanism: nucleophilic acyl substitution to form an intermediate phthalamic acid, followed by an intramolecular cyclization with the elimination of water.

Expertise & Rationale for Protocol Choices

-

Solvent Selection: Glacial acetic acid is the preferred solvent. Its high boiling point (~118 °C) is ideal for driving the dehydration and cyclization step, which requires elevated temperatures (reflux). Furthermore, its acidic nature can catalyze the reaction, ensuring a high conversion rate.

-

Reaction Control: The reaction is self-validating. The product, this compound, is significantly less soluble in the acetic acid/water mixture upon cooling than the starting materials. This differential solubility allows for a straightforward isolation of the crude product via precipitation and filtration, providing an inherent purification step. Progress can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.

Detailed Experimental Protocol

Materials:

-

Tetrachlorophthalic anhydride (1.0 eq)

-

Aniline (1.0-1.05 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Filtration apparatus (Buchner funnel, filter flask)

-

Ethanol (for washing)

Procedure:

-

Reagent Setup: Charge a round-bottom flask with tetrachlorophthalic anhydride (1.0 eq) and a magnetic stir bar. Add glacial acetic acid to create a stirrable slurry (approx. 3-5 mL per gram of anhydride).

-

Aniline Addition: While stirring at room temperature, add aniline (1.0-1.05 eq) dropwise to the suspension.

-

Reaction at Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux with vigorous stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

Product Precipitation & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes. A dense precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold glacial acetic acid followed by cold ethanol to remove residual starting materials and solvent.

-

Drying: Dry the purified white crystalline product under vacuum to a constant weight. Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Research

The primary interest in this compound for the target audience lies in its demonstrated biological activity, particularly as a scaffold for enzyme inhibitors.

α-Glucosidase Inhibition

This compound has been identified as a very potent inhibitor of α-glucosidase.[2][3] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.

-

Mechanism of Action Insight: Inhibition of α-glucosidase slows the absorption of dietary carbohydrates.[2] This mechanism is therapeutically valuable for managing type 2 diabetes by reducing post-prandial hyperglycemia. The hydrophobic tetrachlorophthalimide moiety and the N-phenyl group are believed to be crucial for binding within the enzyme's active site.[2]

-

Therapeutic Relevance: Due to this activity, this compound and its derivatives are considered promising lead compounds for the development of new treatments for diabetes, obesity, and hyperlipoproteinemia.[2]

Other Potential Applications

-

Antiviral Research: As α-glucosidase is also involved in the biosynthesis of N-linked oligosaccharides on viral envelope glycoproteins, its inhibitors are explored as potential broad-spectrum antiviral agents.[2][3]

-

Synthetic Intermediate: It serves as a valuable amine-protecting group in organic synthesis that can be cleaved under mild conditions and as a building block for more complex molecules.[2]

Safety and Handling

As a chlorinated aromatic compound, this compound should be handled with appropriate laboratory precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-sealed container away from incompatible materials.

For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. Available at: [Link]

-

Sciforum (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Phenyltetrachlorophthalimide

This guide provides a comprehensive analysis of the spectroscopic data for N-Phenyltetrachlorophthalimide, a molecule of significant interest to researchers in drug development due to its potent α-glucosidase inhibitory activity. This document is intended for scientists and professionals who require a deep understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction: The Significance of this compound

This compound belongs to the class of N-substituted phthalimides, which are recognized for their diverse biological activities. The tetrachlorinated phthalimide core, combined with the N-phenyl substituent, confers specific properties to the molecule, making it a potent inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. A thorough understanding of the molecular structure of this compound is paramount for elucidating its mechanism of action and for the rational design of new, even more effective, therapeutic agents.

While extensive research has been conducted on related phthalimide derivatives, this guide focuses specifically on the spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses the molecular formula C₁₄H₅Cl₄NO₂ and a molecular weight of 361.01 g/mol [1]. Its structure consists of a tetrachlorinated phthalimide ring system bonded to a phenyl group through the nitrogen atom. This arrangement gives rise to a unique set of spectroscopic data that allows for its unambiguous identification.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The following sections will delve into the specific details of each major spectroscopic technique and how they contribute to the complete structural picture of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Anticipated ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the protons of the phenyl group. Due to the symmetry of the tetrachlorinated phthalimide ring, which lacks protons, all observed signals will arise from the N-phenyl substituent.

-

Aromatic Region (7.0 - 8.0 ppm): The five protons of the phenyl group will resonate in this region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the tetrachlorophthalimide group. The electron-withdrawing nature of the imide functionality is expected to deshield the aromatic protons, shifting them downfield. A complex multiplet is anticipated due to spin-spin coupling between the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.6 | Multiplet |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for acquiring an NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Anticipated ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the plane of symmetry in the tetrachlorinated phthalimide ring, some carbons will be chemically equivalent.

-

Carbonyl Carbons (160 - 170 ppm): The two equivalent carbonyl carbons of the phthalimide ring are expected to resonate in this downfield region due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

-

Aromatic Carbons (120 - 145 ppm): This region will contain signals for the carbons of the phenyl ring and the tetrachlorinated benzene ring of the phthalimide moiety.

-

Tetrachlorophthalimide Carbons: The four chlorinated carbons will have distinct chemical shifts influenced by the chlorine substituents. The two carbons attached to the imide ring will also have a unique resonance.

-

Phenyl Carbons: The six carbons of the phenyl ring will show distinct signals, with the ipso-carbon (attached to the nitrogen) being the most deshielded.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 165 |

| C-Cl | 130 - 140 |

| C (phthalimide ring junction) | ~130 |

| C (phenyl, ipso) | ~132 |

| C (phenyl, ortho, meta, para) | 125 - 130 |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key structural motifs.

Anticipated IR Spectrum:

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ , characteristic of the symmetric and asymmetric stretching of the two imide carbonyl groups. The electron-withdrawing effect of the tetrachlorinated ring may shift this band to a slightly higher frequency compared to unsubstituted phthalimides.

-

C-N Stretching: A band in the region of 1300-1390 cm⁻¹ is anticipated for the C-N stretching vibration of the imide group.

-

Aromatic C=C Stretching: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the phenyl and tetrachlorinated benzene rings.

-

C-H Stretching (Aromatic): A weak to medium absorption above 3000 cm⁻¹ is expected for the C-H stretching of the phenyl group.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will be present due to the C-Cl stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (imide) | 1700 - 1750 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-N (imide) | 1300 - 1390 | Medium |

| C-H (aromatic) | > 3000 | Weak to Medium |

| C-Cl | 600 - 800 | Strong |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a solid sample. This can be done by preparing a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Caption: Workflow for acquiring an FT-IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Anticipated Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 361, corresponding to the molecular weight of this compound. Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways. Common fragmentation patterns for N-substituted phthalimides involve cleavage of the N-substituent and fragmentation of the phthalimide ring itself.

-

Loss of the Phenyl Group: A fragment corresponding to the tetrachlorophthalimide radical cation may be observed.

-

Fragmentation of the Phthalimide Ring: Loss of one or two carbonyl groups (CO) is a common fragmentation pathway for phthalimides.

-

Loss of Chlorine: Sequential loss of chlorine atoms from the tetrachlorinated ring may also be observed.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 361 | [M]⁺ (Molecular Ion) |

| 284 | [M - C₆H₅]⁺ |

| 333 | [M - CO]⁺ |

| 305 | [M - 2CO]⁺ |

| 326 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating fragments and a clear molecular ion peak. Electrospray ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for acquiring a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a complete and unambiguous structural elucidation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation. This comprehensive spectroscopic data serves as a critical reference for researchers working with this potent α-glucosidase inhibitor and facilitates its identification, purity assessment, and further investigation in the context of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of N-Phenyltetrachlorophthalimide in Various Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of N-Phenyltetrachlorophthalimide, a compound of significant interest in materials science and pharmaceutical development. Recognizing the critical role of solubility in process development, formulation, and biological applications, this document offers a multifaceted approach to understanding and determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, drawing parallels with structurally related molecules, and provide comprehensive, step-by-step experimental protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate their work with this compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₁₄H₅Cl₄NO₂) is a halogenated aromatic compound with a molecular weight of 361.01 g/mol .[1] Its rigid, planar structure and the presence of four electron-withdrawing chlorine atoms on the phthalimide ring, coupled with the N-phenyl substituent, confer unique physicochemical properties that are exploited in various applications. Phthalimides and their derivatives are known for their use in the synthesis of dyes and in agricultural applications.[2] Furthermore, specific derivatives of N-substituted tetrachlorophthalimides have shown potent α-glucosidase inhibitory activity, indicating their potential in therapeutic applications.[3][4]

The solubility of this compound is a pivotal parameter that dictates its utility. In synthetic chemistry, solvent selection is crucial for reaction kinetics, yield, and purification. In materials science, solubility governs the ability to process the compound into films or other functional materials. For pharmaceutical applications, aqueous and lipid solubility are critical determinants of a drug candidate's bioavailability and efficacy.[5] A thorough understanding of its solubility profile in a range of solvents is therefore indispensable for its effective application.

This guide will provide a theoretical framework for predicting solubility, detailed experimental procedures for its determination, and a discussion of the factors influencing the dissolution of this compound.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The principle of "like dissolves like" provides a fundamental, qualitative guideline: a solute will have higher solubility in a solvent with similar polarity and intermolecular interaction capabilities.

Molecular Structure and its Implications for Solubility

The molecular structure of this compound offers several clues to its solubility behavior:

-

Large, Rigid Aromatic System: The fused aromatic rings and the phenyl substituent contribute to significant van der Waals forces and potential π-π stacking interactions between solute molecules. These strong solute-solute interactions in the crystal lattice must be overcome by solute-solvent interactions for dissolution to occur.[5]

-

Halogenation: The four chlorine atoms increase the molecular weight and surface area, and their electron-withdrawing nature influences the electron distribution of the aromatic system. Halogenated aromatic compounds often exhibit low aqueous solubility.[6]

-

Polar Moieties: The two carbonyl groups in the phthalimide ring introduce polarity and the capacity for dipole-dipole interactions. The nitrogen atom is part of the imide functional group.

Based on this structure, this compound is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons. Its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially disrupt the π-π stacking of the aromatic rings.

Hansen Solubility Parameters: A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from permanent dipole-permanent dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.[7][8][9]

Experimental Determination of Solubility

Given the lack of published quantitative solubility data for this compound, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic (or equilibrium) solubility.[10][11][12]

Recommended Solvents for Investigation

Based on the structural analysis and the known solubility of related phthalimides, the following solvents are recommended for initial solubility screening:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone, Acetonitrile, Ethyl acetate.

-

Aromatic Solvents: Toluene, Chlorobenzene.

-

Protic Solvents: Methanol, Ethanol, Isopropanol.

-

Non-Polar Solvents: Hexane, Cyclohexane.

-

Aqueous Buffers: At various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess its potential for pharmaceutical applications.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.

Sources

- 1. This compound | C14H5Cl4NO2 | CID 319375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. sciforum.net [sciforum.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. kinampark.com [kinampark.com]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

N-Phenyltetrachlorophthalimide: A Technical Guide to its Potential Biological Activities

Introduction

N-Phenyltetrachlorophthalimide is a synthetic compound belonging to the phthalimide class of molecules. The phthalimide scaffold itself is a well-established pharmacophore, forming the core of various drugs with diverse therapeutic applications. The unique chemical structure of this compound, characterized by a tetrachlorinated phthalic anhydride ring N-substituted with a phenyl group, suggests a high potential for a range of biological activities. The presence of the four chlorine atoms on the isoindole-1,3-dione moiety is known to significantly influence the electronic and lipophilic properties of the molecule, which can, in turn, enhance its interaction with biological targets. This guide provides an in-depth technical overview of the potential biological activities of this compound, drawing upon existing research on closely related analogs and the broader class of tetrachlorophthalimide derivatives. We will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, complete with hypothetical mechanisms and detailed experimental protocols for validation.

Chemical Profile

-

IUPAC Name: 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione

-

Molecular Formula: C₁₄H₅Cl₄NO₂

-

Molecular Weight: 361.0 g/mol

-

Structure:

Potential Biological Activities

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit several key biological activities.

Antimicrobial Activity

The halogenation of the phthalimide ring has been shown to enhance antimicrobial properties. Tetrachlorinated derivatives, in particular, are expected to possess significant activity against a spectrum of microbial pathogens.

Hypothesized Mechanism of Action:

The lipophilic nature of the tetrachlorinated ring likely facilitates the passage of this compound across the microbial cell membrane. Once inside, the compound could interfere with essential cellular processes. One plausible mechanism is the inhibition of key enzymes involved in microbial metabolism or cell wall synthesis. The electron-withdrawing nature of the chlorine atoms may also induce oxidative stress within the microbial cell, leading to damage of cellular components and ultimately, cell death.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening of this compound.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Microbial Culture Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth medium and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

-

Inoculation: Add the adjusted microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with microbial suspension and no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Phthalimide derivatives have demonstrated significant potential as anticancer agents. The halogenation of the isoindole-1,3(2H)-dione moiety has been reported to increase anticancer activities.[1]

Hypothesized Mechanism of Action:

The planar structure of the phthalimide ring system allows for potential intercalation into DNA, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells. Additionally, this compound may inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One potential target could be protein kinases, where the compound could act as a competitive inhibitor. The induction of apoptosis (programmed cell death) is another likely mechanism, potentially through the activation of caspase cascades or by causing mitochondrial dysfunction.

Experimental Workflow for In Vitro Anticancer Activity Evaluation:

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Detailed Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Enzyme Inhibition

Certain N-substituted-3,4,5,6-tetrachlorophthalimides have shown potent α-glucosidase inhibitory activity.[2] This suggests that this compound could also act as an inhibitor for various enzymes.

Hypothesized Mechanism of Action:

The mechanism of enzyme inhibition can be either competitive, non-competitive, or uncompetitive.[3][4][5] this compound may bind to the active site of an enzyme, competing with the natural substrate (competitive inhibition). Alternatively, it could bind to an allosteric site, causing a conformational change in the enzyme that reduces its activity (non-competitive inhibition).[3][4][5] The specific interactions, such as hydrogen bonding or hydrophobic interactions between the compound and the enzyme's amino acid residues, would determine the type and potency of inhibition.

Experimental Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme solution with different concentrations of this compound for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Reaction Termination: After a defined incubation time, stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is likely influenced by a combination of its structural features:

-

Tetrachlorinated Ring: The four chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[6][7] The electron-withdrawing nature of the chlorine atoms also alters the electronic distribution of the phthalimide ring, potentially influencing its binding affinity to target molecules.

-

N-Phenyl Substitution: The phenyl group attached to the nitrogen atom contributes to the overall size and shape of the molecule, which is crucial for its interaction with the binding pockets of enzymes or receptors. The aromatic nature of the phenyl ring can also lead to π-π stacking interactions with biological targets. Generally, more apolar N-substituents have been associated with better biological activities in related compound series.[8][9]

Future Directions and Conclusion

While direct experimental data on the biological activities of this compound is currently limited in the public domain, the analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a valuable lead compound in drug discovery. The predicted antimicrobial, anticancer, and enzyme inhibitory properties warrant further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a solid framework for such studies. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing its structure to develop more potent and selective therapeutic agents. The versatility of the phthalimide scaffold, combined with the unique properties imparted by the tetrachlorinated ring and the N-phenyl substituent, makes this compound a compound of significant interest for researchers, scientists, and drug development professionals.

References

-

Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2025). ResearchGate. [Link]

-

4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. (n.d.). PMC. [Link]

-

Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (n.d.). ResearchGate. [Link]

-

Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum. [Link]

-

Evaluation of N-(phenylthio)phthalimide as inhibitor of bacterial TPPs. (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). PubMed. [Link]

-

Evaluation of enzyme inhibition data in screening for new drugs. (n.d.). PubMed. [Link]

-

Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. (n.d.). PMC. [Link]

-

Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. (n.d.). MDPI. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers. [Link]

-

Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). (2021). YouTube. [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. [Link]

-

ENZYME INHIBITION EXPLAINED. (2023). YouTube. [Link]

-

(PDF) Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2025). ResearchGate. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). NIH. [Link]

-

Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC. [Link]

-

Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (n.d.). PMC. [Link]

-

The Photodynamic Anticancer and Antibacterial Activity Properties of a Series of meso-Tetraarylchlorin Dyes and Their Sn(IV) Complexes. (2023). MDPI. [Link]

-

Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). ResearchGate. [https://www.researchgate.net/publication/235760613_Structure--Antimicrobial_Activity_Relationship_Comparing_a_New_Class_of_Antimicrobials_Silanols_to_Alcohols_and_Phenols]([Link]_ of_Antimicrobials_Silanols_to_Alcohols_and_Phenols)

-

8.7: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. [Link]

-

Compound 4,5,6,7-tetrachloro-2-(4-fluorophenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). Molport. [Link]

-

dione, 2-[4-chloro-3-[(5,6-dihydro-2H-pyran-3-yl)methoxy]phenyl]. (n.d.). SpectraBase. [Link]

-

Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-. (n.d.). NIST. [Link]

Sources

- 1. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

N-Phenyltetrachlorophthalimide and its analogs represent a versatile class of chemical compounds with a broad spectrum of biological activities. The core structure, a phthalimide ring substituted with a phenyl group and four chlorine atoms, provides a unique scaffold for the development of novel therapeutic agents and agrochemicals. The lipophilic nature of the phthalimide moiety allows for efficient passage across biological membranes, a desirable characteristic for bioactive molecules.[1] This guide provides a comprehensive review of the current literature on this compound and its derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships, and potential applications in medicine and agriculture.

Synthesis and Chemical Characterization

The synthesis of N-substituted tetrachlorophthalimides can be achieved through various chemical routes. A common method involves the reaction of tetrachlorophthalic anhydride with a corresponding amine.[2] More advanced techniques, such as the use of trichloroacetimidate C-C bond formation, have also been developed to synthesize a series of N-substituted-3,4,5,6-tetrachlorophthalimides.[2] This method involves the base-catalyzed addition reaction of trichloroacetonitrile to N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide, followed by reaction with C-nucleophiles in the presence of a catalyst like TMSOTf.[2]

Another notable synthetic approach is the PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones, which provides an efficient route to N-alkoxyphthalimide derivatives.[3] The synthesis of N-aminophthalimide can be achieved by reacting phthalimide with hydrazine in a mixed solvent system of water and alcohol.[4] The characterization of these synthesized compounds is typically performed using standard spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry.[5][6]

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and herbicidal effects.

Anticancer Activity

Several studies have highlighted the potential of phthalimide derivatives as anticancer agents.[7] For instance, N-hydroxyphthalimide (NHPI) has been shown to selectively inhibit the proliferation of human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo and HT-29) cells.[8] The antitumor activity of NHPI is attributed to its ability to suppress the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[8] Specifically, NHPI inhibits both mTORC1 and mTORC2 complexes, leading to G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[8]

The anticancer mechanism of some indoloquinoline analogs, which can be considered related structures, involves DNA intercalation and inhibition of topoisomerase II.[9] Furthermore, novel benzoylphenylurea analogs have shown significant cytotoxic activity against various human cancer cell lines, including pancreatic (BxPC3, Mia-Paca) and laryngeal (Hep2) cancer cells.[7]

Below is a simplified representation of the mTOR signaling pathway and the inhibitory action of N-hydroxyphthalimide.

Caption: A typical workflow for the in vitro screening of anticancer compounds.

A detailed protocol for a cytotoxicity assay, such as the MTS assay, is as follows:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [8]

Summary of Quantitative Data

The following table summarizes the in vitro anticancer activity of selected this compound analogs and related compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [5] |

| 13c | HT-29 (Colorectal Adenocarcinoma) | 4.4 | [5] |

| 13c | HeLa (Cervical Cancer) | 5.8 | [5] |

| 13d | AGS (Gastric Adenocarcinoma) | 7.2 | [5] |

| 13d | HT-29 (Colorectal Adenocarcinoma) | 11.2 | [5] |

| 13d | HeLa (Cervical Cancer) | 13.8 | [5] |

| 7b | MCF-7 (Breast Cancer) | Max cytotoxicity | [6] |

| 7f | HepG-2 (Liver Cancer) | Max cytotoxicity | [6] |

| 7g | A549 (Lung Cancer) | Max cytotoxicity | [6] |

| 6a | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | [10] |

Conclusion and Future Perspectives

This compound and its analogs are a promising class of compounds with diverse biological activities. The research highlighted in this guide demonstrates their potential as leads for the development of new anticancer, antimicrobial, and herbicidal agents. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as elucidating their detailed mechanisms of action. Further in vivo studies are also necessary to evaluate their efficacy and safety in preclinical models, paving the way for their potential clinical translation. The continued exploration of the chemical space around the this compound scaffold holds significant promise for addressing unmet needs in medicine and agriculture.

References

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC - PubMed Central. Available at: [Link]

-

Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC - NIH. Available at: [Link]

-

Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method - Sciforum. Available at: [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. Available at: [Link]

-

Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds - MDPI. Available at: [Link]

- Improved method for synthesizing N-aminophthalimide - Google Patents.

-

Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed. Available at: [Link]

-

N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed Central. Available at: [Link]

-

Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed. Available at: [Link]

-

Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - PubMed. Available at: [Link]

-

This compound | C14H5Cl4NO2 | CID 319375 - PubChem - NIH. Available at: [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Available at: [Link]

-

Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed. Available at: [Link]

-

Synthesis and reaction of N-phenylsulphonyloxytetrachlorophthalimide - ResearchGate. Available at: [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives - ResearchGate. Available at: [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Available at: [Link]

-

Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available at: [Link]

-

Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - MDPI. Available at: [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. Available at: [Link]

-

Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors - PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - MDPI. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed. Available at: [Link]

-

Synthesis and Herbicidal Activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed. Available at: [Link]

-

Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0241863A2 - Improved method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 5. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyltetrachlorophthalimide, a halogenated aromatic imide, has carved a niche for itself in the annals of chemical synthesis and application. From its foundational role in the development of pesticides to its emerging utility in materials science and medicinal chemistry, this compound presents a compelling case study in the enduring relevance of classical organic structures. This technical guide provides a comprehensive overview of this compound, delving into its historical discovery, synthetic evolution, chemical properties, and diverse applications. By synthesizing historical context with modern experimental insights, this document serves as a critical resource for researchers seeking to understand and leverage the unique characteristics of this versatile molecule.

Introduction: The Enduring Legacy of the Phthalimide Scaffold

The phthalimide moiety, a bicyclic aromatic structure featuring an imide functional group, is a cornerstone of synthetic organic chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[2][3] The inherent stability of the phthalimide ring, coupled with the tunable reactivity of the imide nitrogen, has made it a privileged scaffold in drug discovery and materials science.[2]

This compound (4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione) represents a significant modification of this core structure. The introduction of four chlorine atoms to the phthalic anhydride-derived portion of the molecule dramatically alters its electronic and steric properties, leading to a unique profile of reactivity and biological activity. This guide will explore the journey of this compound from its chemical origins to its contemporary applications.

The Genesis of this compound: A Historical Perspective

While a definitive "discovery" paper pinpointing the exact moment of the first synthesis of this compound remains elusive in publicly accessible records, its emergence can be contextualized within the broader history of fungicide and herbicide development in the mid-20th century. The period following World War II saw a surge in the exploration of chlorinated organic compounds for agricultural applications.

The development of phthalimide-based fungicides began in the mid-20th century, with compounds like Folpet (N-(trichloromethylthio)phthalimide) becoming commercially significant.[1] This era of chemical innovation likely spurred the investigation of various substituted phthalimides, including chlorinated analogs. The logical synthetic pathway to this compound involves the condensation of tetrachlorophthalic anhydride with aniline, a reaction well-established for the synthesis of N-aryl phthalimides.[3][4]

The key precursor, tetrachlorophthalic anhydride, is synthesized through the chlorination of phthalic anhydride.[2] Various methods have been developed for this process, often employing catalysts such as iodine chloride or molybdenum in a solvent like chlorosulfonic acid.[5] Given the industrial importance of chlorinated phthalic anhydrides as flame retardants and intermediates, their synthesis was a subject of considerable research, paving the way for the creation of derivatives like this compound.

Early investigations into the applications of such compounds were likely driven by the agrochemical industry's search for novel pesticides. The imidazolinone class of herbicides, for instance, emerged from the random screening of compounds related to phthalimide chemistry.[6] This suggests a research environment where systematic modifications of the phthalimide scaffold were a common strategy for discovering new bioactive molecules.

Synthesis and Chemical Properties

The primary and most direct route to this compound is the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction is a classic example of nucleophilic acyl substitution followed by dehydration.

General Synthesis Protocol

A generalized laboratory-scale synthesis of this compound is as follows:

Experimental Protocol: Synthesis of this compound

-